molecular formula C14H11N3OS B4498208 N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide

N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B4498208
M. Wt: 269.32 g/mol
InChI Key: MWKLYNQHZHUCQK-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide is an organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 2-aminopyridine with benzothiazole-2-carboxylic acid. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxylic acid.

    Reduction: Formation of N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)benzamide
  • N-(pyridin-2-ylmethyl)benzamide
  • N-(pyridin-2-ylmethyl)imidazole

Uniqueness

N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide is unique due to its benzothiazole core, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs, particularly in terms of binding affinity and selectivity for specific molecular targets .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-13(16-9-10-5-3-4-8-15-10)14-17-11-6-1-2-7-12(11)19-14/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKLYNQHZHUCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide

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